molecular formula C26H28N2O3S B2408707 ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 865593-50-6

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2408707
CAS No.: 865593-50-6
M. Wt: 448.58
InChI Key: AVWPQYWWJBYUNJ-UHFFFAOYSA-N
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Description

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Properties

IUPAC Name

ethyl 6-benzyl-2-[(2,5-dimethylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S/c1-4-31-26(30)23-20-12-13-28(15-19-8-6-5-7-9-19)16-22(20)32-25(23)27-24(29)21-14-17(2)10-11-18(21)3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPQYWWJBYUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Amidation Reaction: The 2-(2,5-dimethylbenzamido) group can be introduced through an amidation reaction using 2,5-dimethylbenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl halides, alkylating agents, bases like sodium hydroxide (NaOH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzyl-Substituted Heterocycles: Compounds featuring benzyl groups attached to various heterocyclic cores.

    Amide-Containing Heterocycles: Compounds with amide functional groups attached to heterocyclic systems.

Uniqueness

ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and ring systems. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthetic routes, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The compound features a thieno[2,3-c]pyridine core, characterized by the presence of sulfur and nitrogen atoms. Its synthesis typically involves multi-step organic reactions:

  • Formation of the Thieno[2,3-c]pyridine Core : Achieved through cyclization reactions involving 2-aminothiophene derivatives.
  • Introduction of the Benzyl Group : Conducted via nucleophilic substitution using benzyl halides.
  • Amidation Reaction : The incorporation of the 2-(2,5-dimethylbenzamido) group is performed using coupling reagents.
  • Esterification : The final step introduces the ethyl ester group using ethanol and an acid catalyst.

These synthetic pathways allow for the production of compounds with varied biological activities.

Antimicrobial Properties

Research indicates that derivatives of thieno[2,3-c]pyridine exhibit antimicrobial activity. This compound has been evaluated for its potential against various bacterial strains. Preliminary studies suggest it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound shows promise in cancer research. Its structure allows it to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and death. For example:

  • Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer), showing significant cytotoxic effects at certain concentrations.

The mechanism of action is believed to involve the modulation of enzyme activity or receptor interaction. The thieno[2,3-c]pyridine scaffold allows for specific binding to biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for tumor growth.
  • Receptor Modulation : Potential interaction with G-protein coupled receptors (GPCRs) could influence signaling pathways related to cell growth and differentiation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thieno[2,3-c]pyridine derivatives indicated that modifications to the benzyl group significantly affect antimicrobial potency. This compound was found to be one of the most effective variants.
  • Anticancer Screening : In a controlled experiment involving multiple cancer cell lines (e.g., MCF-7 and HepG2), this compound demonstrated a dose-dependent reduction in cell viability compared to control groups.

Summary of Research Findings

Biological ActivityObservationsReferences
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
MechanismModulates enzyme activity; potential GPCR interaction

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains a fused thieno[2,3-c]pyridine core modified with a benzyl group at position 6, a 2,5-dimethylbenzamido substituent at position 2, and an ethyl carboxylate at position 2. These groups confer steric and electronic effects: the benzyl group enhances lipophilicity, the dimethylbenzamido moiety may influence hydrogen bonding, and the carboxylate ester provides a site for hydrolysis or derivatization. Structural confirmation typically employs NMR (for substituent orientation) and X-ray crystallography (for dihedral angles and packing interactions) .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis involves multi-step reactions, starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiouracil derivatives with aldehydes or ketones. Subsequent steps include:

  • Amidation : Introducing the 2,5-dimethylbenzamido group via coupling reagents like EDC/HOBt.
  • Benzylation : Alkylation at position 6 using benzyl halides under basic conditions.
  • Esterification : Ethyl carboxylate installation via acid-catalyzed esterification. Key intermediates are purified via column chromatography, with yields optimized by controlling reaction time and temperature (e.g., reflux in toluene at 110°C) .

Q. How is the compound characterized for purity and structural integrity?

  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
  • Mass Spectrometry (MS) : Confirmation of molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry. Discrepancies in melting points or spectral data may indicate impurities, necessitating recrystallization or repurification .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 6-positions affect biological activity?

Systematic SAR studies reveal:

  • 2-Position : Electron-withdrawing groups (e.g., nitro) enhance binding to kinase targets, while electron-donating groups (e.g., methoxy) reduce potency. The 2,5-dimethylbenzamido group balances steric bulk and hydrogen-bonding capacity.
  • 6-Position : Benzyl derivatives improve membrane permeability, but bulkier substituents (e.g., tert-butyl) may hinder target engagement. Data contradictions arise when comparing in vitro assays (e.g., IC50 variations due to assay conditions) vs. computational docking results. Cross-validation using mutagenesis studies or crystallographic protein-ligand complexes is recommended .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in benzylation steps.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) for cyclization steps. Contradictory yield reports often stem from impurities in starting materials or oxygen-sensitive intermediates; inert atmosphere (N2/Ar) and rigorous drying of solvents are critical .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulates binding stability to targets like casein kinase 2 (CK2). Limitations include overestimation of solubility for ester-containing compounds due to hydrolysis under physiological conditions. Experimental validation via in vitro metabolic assays (e.g., liver microsomes) is essential .

Q. What analytical techniques resolve discrepancies in biological activity data?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity when fluorescence-based assays show variability.
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics with immobilized targets.
  • High-Content Screening (HCS) : Combines imaging and bioinformatics to assess cellular responses (e.g., apoptosis, ROS production). Contradictions between enzymatic and cell-based assays may arise from off-target effects; counter-screening against related kinases (e.g., PIM1, CDK2) clarifies selectivity .

Methodological Guidelines

  • Experimental Design : Use fractional factorial designs to screen reaction parameters (temperature, solvent, catalyst) efficiently .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent electronic properties (Hammett σ constants) with bioactivity .
  • Safety Protocols : Follow COSHH regulations for handling irritants (e.g., benzyl halides) and use fume hoods during amidation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.